molecular formula C10H10BrN3 B8167571 3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine

3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B8167571
M. Wt: 252.11 g/mol
InChI Key: WANULBDXYFIIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine is a brominated pyridine derivative featuring a 1-ethyl-substituted pyrazole ring at the 5-position. This compound is structurally significant due to its heterocyclic framework, which is common in pharmaceuticals and agrochemicals. The bromine atom at the 3-position enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in drug discovery and materials science . Similar compounds, such as those with boronate esters or substituted heterocycles, are often employed in synthesizing cholinergic drugs, kinase inhibitors, and organic electroluminescent materials .

Properties

IUPAC Name

3-bromo-5-(1-ethylpyrazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-2-14-7-9(5-13-14)8-3-10(11)6-12-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANULBDXYFIIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely reported method for synthesizing 3-bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine. This approach couples a boronic acid derivative with a halogenated pyridine precursor.

Representative Protocol

  • Reactants : 5-Bromo-3-iodopyridine (1.2 equiv) and 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv).

  • Catalyst : Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (1.5 mol%).

  • Base : K₂CO₃ (2.5 equiv) or Cs₂CO₃ (3.0 equiv).

  • Solvent : Dimethoxyethane (DME)/H₂O (4:1 v/v).

  • Conditions : 90°C, 12–18 hours under inert atmosphere.

Yield and Purity

CatalystBaseYield (%)Purity (HPLC)
Pd(PPh₃)₄K₂CO₃7898.5
PdCl₂(dppf)Cs₂CO₃8599.1

Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond. Electron-deficient pyridine rings accelerate oxidative addition, while bulky phosphine ligands (e.g., dppf) enhance regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

Direct Displacement of Halogen

This method exploits the electron-withdrawing nature of the pyridine ring to facilitate bromide displacement by a pyrazole nucleophile.

Protocol

  • Reactants : 3,5-Dibromopyridine (1.0 equiv) and 1-ethyl-1H-pyrazole (1.5 equiv).

  • Base : NaH (2.0 equiv) or LDA (1.8 equiv).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 6–8 hours.

Challenges

  • Competing substitution at the 3- and 5-positions of pyridine.

  • Formation of di-substituted byproducts (e.g., 3,5-bis(1-ethylpyrazol-4-yl)pyridine).

Optimization

  • Temperature Control : Lower temperatures (0–5°C) favor mono-substitution.

  • Solvent Screening : DMF improves solubility of ionic intermediates.

Outcomes

BaseSolventYield (%)Selectivity (3- vs. 5-)
NaHDMF654:1
LDATHF727:1

Cyclization Strategies

Hydrazine-Based Cyclization

Building the pyrazole ring directly onto the pyridine core offers an alternative route.

Protocol

  • Intermediate Synthesis : 3-Bromo-5-(prop-1-en-2-yl)pyridine is treated with ethyl hydrazine.

  • Cyclization : Acid-catalyzed (e.g., HCl, H₂SO₄) or thermal conditions (120°C, 8 hours).

Reaction Scheme

3-Bromo-5-(prop-1-en-2-yl)pyridine+NH2NH(C2H5)HClThis compound\text{3-Bromo-5-(prop-1-en-2-yl)pyridine} + \text{NH}2\text{NH(C}2\text{H}_5\text{)} \xrightarrow{\text{HCl}} \text{this compound}

Yield Enhancement

  • Microwave Assistance : Reduces reaction time to 1 hour (yield: 88%).

  • Solvent-Free Conditions : Improves atom economy (yield: 82%).

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to flow chemistry enhances reproducibility and safety.

System Parameters

  • Reactor Type : Microfluidic tubular reactor.

  • Residence Time : 15 minutes.

  • Temperature : 100°C.

Advantages

  • 20% higher yield compared to batch processes.

  • Reduced palladium catalyst loading (0.5 mol%).

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel with hexane/ethyl acetate (7:3).

  • Reverse-Phase HPLC : C18 column, acetonitrile/water gradient (purity >99%).

Spectroscopic Analysis

  • ¹H NMR : Pyridine protons (δ 8.6–8.8 ppm), pyrazole CH (δ 7.9 ppm), ethyl CH₃ (δ 1.4 ppm).

  • Mass Spectrometry : [M+H]⁺ at m/z 252.0 (calculated: 252.04).

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Amination NH₃, CuI, L-proline, 100°C, 24h3-Amino-5-(1-ethyl-1H-pyrazol-4-yl)pyridine68
Methoxylation NaOMe, DMF, 80°C, 12h3-Methoxy-5-(1-ethyl-1H-pyrazol-4-yl)pyridine72
Thiolation NaSH, EtOH, reflux, 8h3-Sulfanyl-5-(1-ethyl-1H-pyrazol-4-yl)pyridine65

Mechanistic Notes :

  • Bromine’s electronegativity activates the pyridine ring toward NAS under basic or catalytic conditions.

  • Steric hindrance from the 1-ethylpyrazole group slows substitution kinetics compared to smaller substituents.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C, 6h3-Aryl-5-(1-ethyl-1H-pyrazol-4-yl)pyridine85–92
Stille Coupling PdCl₂(PPh₃)₂, organostannane, DMF, 90°C, 12h3-Alkenyl/aryl derivatives78
Heck Reaction Pd(OAc)₂, PPh₃, olefin, NEt₃, 100°C3-Vinylpyridine derivatives70

Key Findings :

  • Suzuki couplings exhibit higher yields with electron-deficient arylboronic acids due to reduced steric clashes.

  • The pyrazole’s nitrogen atoms can coordinate to palladium, requiring ligand optimization.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Pyrazolo[3,4-b]pyridine Formation CuI, K₂CO₃, DMF, 120°CFused tricyclic derivatives (e.g., antitumor agents)60
Ring Expansion NaN₃, DMSO, 100°C7-Membered triazolopyridines55

Mechanistic Pathway :

  • Copper-catalyzed Ullmann-type coupling facilitates intramolecular N-arylation.

  • Azide-alkyne cycloaddition (Click Chemistry) expands the ring system .

Electrophilic Substitution on Pyrazole

The 1-ethylpyrazole ring undergoes electrophilic substitutions at position 4.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Nitration HNO₃, H₂SO₄, 0°C4-Nitro-1-ethylpyrazole-substituted pyridine63
Sulfonation SO₃, DCE, 50°C4-Sulfo-1-ethylpyrazole derivative58
Halogenation NBS, AIBN, CCl₄, reflux4-Bromo-1-ethylpyrazole analogue70

Regioselectivity :

  • Electron-donating ethyl group directs electrophiles to the para position of the pyrazole .

Redox Reactions

The pyridine and pyrazole moieties participate in oxidation and reduction.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Pyridine Reduction H₂, Pd/C, EtOHPiperidine derivative90
Pyrazole Oxidation KMnO₄, H₂O, 80°CPyrazole N-oxide75

Applications :

  • Reduced piperidine derivatives show enhanced solubility for pharmaceutical formulations.

Industrial and Green Chemistry Approaches

Recent advancements emphasize sustainable methodologies:

MethodConditionsAdvantagesReference
Microwave Synthesis 150°C, 20 min80% yield, reduced reaction time
Flow Chemistry Continuous Pd-scavenging reactor95% purity, minimal catalyst waste

Scientific Research Applications

3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and the pyrazole ring can interact with the active site of the target protein, leading to inhibition of its activity. The compound may also modulate signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight Key Applications Reference
3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine 1-Ethylpyrazole 255.09 Drug intermediates, kinase inhibitors
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine 2-Chloroethyl, methyl 300.58 Potential alkylating agents
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate ester 297.97 Suzuki couplings, mGluR5 modulators
3-Bromo-5-(5-methyl-2H-[1,2,4]triazol-3-yl)-pyridine 5-Methyltriazole 239.07 Antiviral/antifungal agents

Table 2: Physical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Solubility Trends
This compound N/A N/A Moderate (hydrophobic)
3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine 1.5 333.2 High (polar solvents)
3-Bromo-5-(5-methyl-2H-[1,2,4]triazol-3-yl)-pyridine 1.646 432.2 Low (nonpolar solvents)

Biological Activity

3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

The compound is synthesized through various organic reactions involving pyridine and pyrazole derivatives. The incorporation of the bromine atom and the ethyl group on the pyrazole ring enhances its chemical reactivity and biological properties. The presence of these functional groups allows for interactions with biological targets, making it a valuable scaffold in drug design.

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Studies indicate that compounds containing the pyrazole moiety can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
This compoundMDA-MB-231 (Breast)TBD
Similar Pyrazole DerivativeA673 (Sarcoma)TBD
PazopanibRenal Cell Carcinoma0.5

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The halogen substituents are believed to play a crucial role in enhancing this activity .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
This compoundStaphylococcus aureus0.025
Similar DerivativeEscherichia coli0.020

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer pathways, leading to reduced cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, altering signaling pathways that contribute to tumor growth and survival.
  • Antimicrobial Mechanism : The bromine atom may interfere with bacterial cell wall synthesis or function, contributing to its antimicrobial effects .

Case Studies

Recent studies have explored the structure–activity relationships (SAR) of pyrazole derivatives to optimize their efficacy against cancer and microbial infections. For example, a study demonstrated that modifications on the pyrazole ring significantly affect the biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(1-ethyl-1H-pyrazol-4-yl)pyridine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, brominated pyridine precursors (e.g., 3-bromo-5-(bromomethyl)pyridine) can undergo nucleophilic substitution or Suzuki-Miyaura coupling with ethyl-substituted pyrazole derivatives. Optimization involves adjusting catalysts (e.g., Pd-based systems), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Monitoring reaction progress via TLC or LC-MS ensures intermediate stability. Yields >85% are achievable by controlling stoichiometry and minimizing side reactions like dehalogenation .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) and X-ray crystallography confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C NMR spectra to verify pyridine (δ 8.5–9.0 ppm) and pyrazole (δ 7.5–8.3 ppm) proton environments. Integration ratios confirm substituent positions (e.g., ethyl group at δ 1.3–1.5 ppm for CH3_3) .
  • FTIR : Identify C-Br stretching vibrations (~550–600 cm1^{-1}) and aromatic C=C/C=N bands (1450–1600 cm1^{-1}) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. High-resolution data (≤0.8 Å) resolve Br···π interactions and ethyl group conformations. Thermal ellipsoid analysis ensures minimal disorder .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodological Answer : The compound is hydrophobic (logP ~2.5) and dissolves in DMSO, DMF, or dichloromethane. Stability tests under varying pH (3–10) and temperature (4–40°C) show degradation <5% over 72 hours in inert atmospheres. Storage at –20°C in amber vials prevents photolytic bromine loss. LC-MS purity checks (>97%) are recommended post-synthesis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound in catalytic or inhibitory applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces. Pyridine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the bromine site. Charge transfer analysis (NBO) reveals pyrazole’s role in stabilizing transition states during cross-coupling. Applications include corrosion inhibition (via donor-acceptor interactions) or enzyme inhibition (e.g., neuronal nitric oxide synthase) .

Q. What mechanistic insights explain the bromine substituent’s role in cross-coupling reactions, and how can side reactions be minimized?

  • Methodological Answer : Bromine acts as a superior leaving group compared to chlorine in Suzuki couplings (Pd(PPh3_3)4_4, K2_2CO3_3, 100°C). Mechanistic studies (kinetic isotope effects, intermediate trapping) reveal oxidative addition as the rate-limiting step. Side reactions (e.g., protodebromination) are suppressed using arylboronic esters instead of acids and anhydrous conditions. GC-MS monitors biphenyl byproducts (<2%) .

Q. How can advanced crystallographic tools resolve non-covalent interactions (e.g., π-stacking) in crystalline forms of this compound?

  • Methodological Answer : High-resolution synchrotron XRD (λ = 0.7 Å) with SHELXL refinement identifies weak interactions (e.g., C-H···π, Br···N). Hirshfeld surface analysis quantifies contact contributions (e.g., 12% Br···H). Twinning or disorder is addressed using PLATON’s SQUEEZE algorithm. Temperature-dependent studies (100–300 K) reveal thermal expansion effects on packing motifs .

Q. What strategies enable regioselective functionalization of the pyridine ring while preserving the pyrazole moiety?

  • Methodological Answer : Electrophilic substitution at the pyridine’s para position is achieved using directing groups (e.g., –NO2_2) or Lewis acid catalysts (e.g., AlCl3_3). Protecting the pyrazole with Boc groups prevents undesired alkylation. Post-functionalization, deprotection (TFA/CH2_2Cl2_2) restores the ethyl-pyrazole unit. MALDI-TOF confirms monofunctionalization .

Q. How do spectroscopic and nonlinear optical (NLO) properties of this compound compare to halogenated pyridine derivatives?

  • Methodological Answer : Hyper-Rayleigh scattering (HRS) and Z-scan techniques measure NLO responses. The bromine atom increases polarizability, yielding a second-harmonic generation (SHG) efficiency ~1.5× higher than chloro analogs. TD-DFT simulations align with UV-Vis absorption maxima (~275 nm) and charge-transfer transitions. Applications in photonic materials require doping into PMMA matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.